molecular formula C5H4N4 B7810101 2-[Cyano(cyanomethyl)amino]acetonitrile

2-[Cyano(cyanomethyl)amino]acetonitrile

Cat. No.: B7810101
M. Wt: 120.11 g/mol
InChI Key: OBAPDVQYEJVGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Cyano(cyanomethyl)amino]acetonitrile (CAS 628-87-5), also known as iminodiacetonitrile, is a nitrile-rich compound with the molecular formula C₄H₅N₃. Its structure consists of two cyanomethyl groups (-CH₂CN) attached to a central amino group, giving it unique reactivity in organic synthesis. This compound is primarily utilized as a precursor for pharmaceuticals, agrochemicals, and heterocyclic compounds due to its ability to participate in cyclization and nucleophilic substitution reactions .

Properties

IUPAC Name

bis(cyanomethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-1-3-9(5-8)4-2-7/h3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAPDVQYEJVGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N(CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyano(cyanomethyl)amino]acetonitrile often begins with readily available starting materials such as cyanogen bromide and primary amines. A common preparation method involves the nucleophilic substitution of cyanogen bromide with an amine, followed by careful purification steps to isolate the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound typically involves optimizing reaction conditions to achieve high yield and purity. Techniques such as continuous flow reactors and advanced distillation methods may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-[Cyano(cyanomethyl)amino]acetonitrile undergoes a variety of chemical reactions, including nucleophilic substitution, condensation, and addition reactions. It is particularly susceptible to electrophilic attack due to the electron-withdrawing nature of its nitrile groups.

Common Reagents and Conditions: Reagents such as strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) are commonly used to facilitate reactions involving this compound. These reactions typically occur under controlled temperatures to ensure selective formation of the desired products.

Major Products Formed: Depending on the specific reaction conditions, this compound can form a variety of products, including imines, amides, and cyano-substituted derivatives. These products are often used as building blocks for further chemical transformations.

Scientific Research Applications

2-[Cyano(cyanomethyl)amino]acetonitrile finds extensive use in scientific research due to its versatility in synthesis. In chemistry, it serves as a key intermediate in the preparation of complex organic molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it plays a role in the development of novel therapeutic agents. Industrially, it is employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The primary mechanism by which 2-[Cyano(cyanomethyl)amino]acetonitrile exerts its effects involves the interaction of its nitrile groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in subsequent chemical reactions. The compound’s electron-deficient nature makes it highly reactive towards nucleophiles, enabling a wide range of chemical transformations.

Comparison with Similar Compounds

This compound

  • Cyclization Reactions : Forms heterocycles (e.g., imidazoles) via intramolecular nucleophilic attack due to proximity of nitrile groups .
  • Nucleophilic Substitution : Reacts with electrophiles (e.g., alkyl halides) to form substituted amines or nitriles.

Aminoacetonitrile (AAN)

  • Strecker Synthesis : Participates in prebiotic synthesis of glycine under astrophysical conditions .
  • CO₂ Reactivity : Forms carbamates (e.g., NC-CH₂-NH-COO⁻) at 130–240 K, releasing CO₂ upon sublimation .
  • Photostability : Resists vacuum UV radiation, acting as a glycine reservoir in interstellar ice .

2-(Methyleneamino)acetonitrile

  • Imine Reactivity : Undergoes addition reactions (e.g., with alcohols) due to the electrophilic imine group .

Diethylaminoacetonitrile

  • Steric Hindrance : Reduced nucleophilicity compared to the target compound due to bulky diethyl groups .

Methylaminoacetonitrile Hydrochloride

  • Salt Effects : Enhanced solubility in polar solvents facilitates reactions in aqueous media .

Astrophysical and Prebiotic Relevance

  • AAN dominates in astrochemical contexts, detected in SgrB2 molecular clouds and Titan’s atmosphere . Its formation via Strecker synthesis in icy grains (∼130 K) is well-documented .

Spectroscopic Properties

  • AAN : Infrared (IR) νCN peak at 2253 cm⁻¹ ; weakened by H₂O interactions (shift to 2240 cm⁻¹ ) .

Q & A

Q. Can this compound be integrated into flow chemistry setups for scalable synthesis of nitrile-containing APIs?

  • Methodology : Design continuous-flow reactors with PTFE tubing to minimize HCN accumulation. Optimize residence time and temperature using DoE (Design of Experiments) . Monitor cyanide byproducts inline with ion-selective electrodes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.